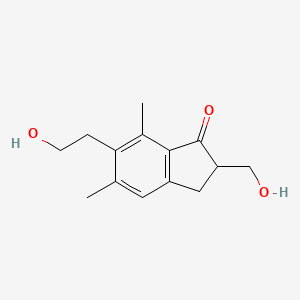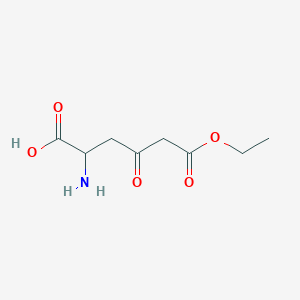
3-Bromo-2-fluorobenzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluorobenzamidine is an organic compound with the molecular formula C7H5BrFN2 It is a derivative of benzamidine, where the benzene ring is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-fluorobenzamidine typically involves multiple steps. One common method starts with the acetylation of o-bromoaniline using chloroacetic chloride in the presence of an alkali to form N-(2-bromophenyl)acetamide. This intermediate undergoes nitration with nitric acid to yield N-(2-bromo-6-nitrophenyl)acetamide. Subsequent hydrolysis of this compound produces 2-bromo-6-nitroaniline, which is then subjected to diazotization and fluorination to obtain 3-bromo-2-fluoronitrobenzene. Finally, the nitro group is reduced to form this compound .
Analyse Chemischer Reaktionen
3-Bromo-2-fluorobenzamidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the intermediate stages can be reduced to an amine group.
Oxidation Reactions: The compound can be oxidized to form different functional groups depending on the reagents used.
Common reagents for these reactions include nitric acid for nitration, chloroacetic chloride for acetylation, and various reducing agents for the reduction of nitro groups .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluorobenzamidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluorobenzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-fluorobenzamidine can be compared with other similar compounds, such as:
3-Bromo-2-hydroxypyridine: This compound has a hydroxyl group instead of an amidine group, which affects its chemical reactivity and biological activity.
3-Bromo-2-fluorobenzonitrile: This compound has a nitrile group instead of an amidine group, leading to different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H6BrFN2 |
|---|---|
Molekulargewicht |
217.04 g/mol |
IUPAC-Name |
3-bromo-2-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H6BrFN2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H3,10,11) |
InChI-Schlüssel |
OHOGXVYUUHFPAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)F)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)




![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)



![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B12102841.png)
